molecular formula C18H20N4O2 B5298791 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide

カタログ番号 B5298791
分子量: 324.4 g/mol
InChIキー: WGXGMXMOHLYYAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide, also known as BMK-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMK-1 is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The purpose of

作用機序

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, which prevents the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound induces cell death by activating apoptotic pathways and inhibiting cell proliferation. In animal models of Alzheimer's disease, this compound reduces tau phosphorylation and improves cognitive function. In animal models of inflammation, this compound reduces the production of inflammatory cytokines and improves joint inflammation.

実験室実験の利点と制限

One of the advantages of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of this compound is its potency, which may require higher concentrations for effective inhibition of CK2 activity. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.

将来の方向性

There are several future directions for the study of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent CK2 inhibitors based on the structure of this compound. Additionally, the therapeutic potential of this compound in other diseases such as viral infections and metabolic disorders could be explored. Finally, the use of this compound as a tool for studying the role of CK2 in various cellular processes could lead to a better understanding of the molecular mechanisms underlying these processes.

合成法

The synthesis of N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide involves several steps, including the preparation of the starting materials, coupling reaction, and purification. The starting materials, 2-(1H-benzimidazol-1-yl)pyridine and 2-methoxy-2-methylpropanoyl chloride, are reacted in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a base such as triethylamine (TEA). The resulting product is then purified by column chromatography to obtain the final product, this compound.

科学的研究の応用

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer, CK2 is overexpressed and contributes to tumor growth and survival. This compound has been shown to inhibit CK2 activity and induce cell death in cancer cells, making it a promising candidate for cancer therapy. In neurodegenerative disorders such as Alzheimer's disease, CK2 is involved in the phosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. This compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In inflammation, CK2 is involved in the regulation of inflammatory cytokines and this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis.

特性

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-methoxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,24-3)17(23)20-11-13-7-6-10-19-16(13)22-12-21-14-8-4-5-9-15(14)22/h4-10,12H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXGMXMOHLYYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=C(N=CC=C1)N2C=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。